Sitagliptin N-Sulfate
Overview
Description
Sitagliptin N-Sulfate is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor (–)-sitagliptin . It is formed via sulfation . Sitagliptin is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Molecular Structure Analysis
The chemical formula of Sitagliptin N-Sulfate is C16H14F6N5NaO4S . Its exact mass is 509.06 and its molecular weight is 509.360 . The solid-state characterization of three crystalline forms of sitagliptin: sitagliptin phosphate monohydrate, sitagliptin phosphate anhydrous and sitagliptin base form has been carried out .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sitagliptin include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .Physical And Chemical Properties Analysis
Sitagliptin is 87% orally bioavailable and taking it with or without food does not affect its pharmacokinetics . The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
- Pharmacokinetics and pharmacodynamics in healthy subjects: Studies have explored how Sitagliptin behaves within the body, including its absorption, distribution, metabolism, and excretion, along with its biological effects on enzymes like dipeptidyl peptidase IV (DPP-IV) (Herman et al., 2005).
Cardiovascular Effects
- Anti-platelet effect: Research indicates that Sitagliptin may have an anti-platelet activity in patients with type 2 diabetes and in healthy humans, potentially contributing to cardiovascular health (Gupta et al., 2012).
- Evaluation of cardiovascular outcomes: The TECOS trial aimed to assess the cardiovascular effects of adding Sitagliptin to standard diabetes care (Green et al., 2013).
Anti-inflammatory Properties
- Sitagliptin's anti-inflammatory action: A study highlighted that Sitagliptin may exert an anti-inflammatory effect, which could be relevant in the context of atherosclerosis and other inflammatory conditions (Makdissi et al., 2012).
Hepatoprotective Role
- Protection against liver toxicity: Sitagliptin was found to have a hepatoprotective role against methotrexate-induced liver toxicity, suggesting potential applications beyond diabetes management (Abo-Haded et al., 2017).
Atherosclerosis
- Inhibition of atherosclerosis progression: The drug was shown to attenuate the progression of atherosclerosis in certain models, potentially through AMPK- and MAPK-dependent mechanisms (Zeng et al., 2014).
Neuroprotective Effects
- Reduction of neuroinflammation: Sitagliptin may have a neuroprotective activity by reducing inflammation within the brain, which is particularly relevant in conditions like Alzheimer's disease (Wiciński et al., 2018).
Metabolism and Excretion
- Study on excretion in humans: Research has focused on how Sitagliptin is metabolized and excreted in humans, which is crucial for understanding its safety profile (Vincent et al., 2007).
Brain and Cognitive Function
- Impact on brain damage and cognitive impairment: Sitagliptin showed promise in protecting against brain damage and cognitive impairment in models of chronic cerebral hypoperfusion (Tsai et al., 2014).
Sitagliptin's Impact on Atherosclerosis
- Effect on carotid intima-media thickness: The drug was found to have a beneficial effect in preventing the progression of carotid intima-media thickness, a marker of atherosclerosis (Ishikawa et al., 2014).
Safety And Hazards
Future Directions
Sitagliptin is used to treat type 2 diabetes . It is generally less preferred than metformin or sulfonylureas . It is taken by mouth . It is also available as the fixed-dose combinations of sitagliptin/metformin . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping sitagliptin and trying a different treatment .
properties
IUPAC Name |
[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWQKFDVSZMKPA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676143 | |
Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sitagliptin N-Sulfate | |
CAS RN |
940002-57-3 | |
Record name | Sitagliptin N-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SITAGLIPTIN N-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR8MN4J1VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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